molecular formula C16H11N3S B14609689 N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 59888-34-5

N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B14609689
CAS No.: 59888-34-5
M. Wt: 277.3 g/mol
InChI Key: VONAXEWHJSMMDP-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that incorporates a thiazole ring fused to a pyridine ring, with a naphthalene moiety attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. Another approach involves the use of hydrazonoyl halides as precursors, which react with pyridine derivatives to form the desired thiazole-pyridine scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-1-yl)[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the naphthalene moiety, which can enhance its biological activity and provide distinct electronic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

59888-34-5

Molecular Formula

C16H11N3S

Molecular Weight

277.3 g/mol

IUPAC Name

N-naphthalen-1-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C16H11N3S/c1-2-7-12-11(5-1)6-3-8-13(12)18-16-19-14-9-4-10-17-15(14)20-16/h1-10H,(H,18,19)

InChI Key

VONAXEWHJSMMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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